molecular formula C16H20N6 B11279671 N~4~-(3,4-dimethylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3,4-dimethylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11279671
M. Wt: 296.37 g/mol
InChI Key: OGANHXRFHAEQTL-UHFFFAOYSA-N
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Description

N4-(3,4-DIMETHYLPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with dimethylphenyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIMETHYLPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethylphenylhydrazine with 4,6-dichloropyrimidine under basic conditions, followed by methylation using methyl iodide . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-DIMETHYLPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N4-(3,4-DIMETHYLPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3,4-DIMETHYLPHENYL)-N1,N6,6-TRIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and dimethylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20N6

Molecular Weight

296.37 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N,6-N,1-trimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H20N6/c1-10-6-7-12(8-11(10)2)18-14-13-9-17-22(5)15(13)20-16(19-14)21(3)4/h6-9H,1-5H3,(H,18,19,20)

InChI Key

OGANHXRFHAEQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N(C)C)C)C

Origin of Product

United States

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